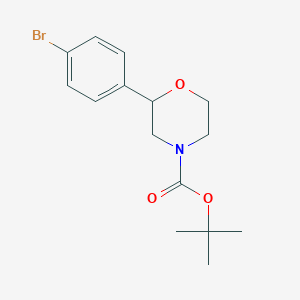![molecular formula C12H15ClN2O3 B2923070 [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 626219-84-9](/img/structure/B2923070.png)
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
描述
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.
作用机制
TBOA acts as a competitive inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain. By inhibiting these transporters, TBOA can increase the levels of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate transporters, increased levels of glutamate in the synapse, increased excitotoxicity, and neuronal damage. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using TBOA in lab experiments include its potent inhibitory effects on glutamate transporters, its ability to increase the levels of glutamate in the synapse, and its potential applications in the treatment of various neurological disorders. However, the limitations of using TBOA in lab experiments include its potential toxicity, its potential to cause neuronal damage, and its limited solubility in aqueous solutions.
List of
未来方向
1. Investigating the potential therapeutic applications of TBOA in the treatment of various neurological disorders.
2. Developing new and more efficient synthesis methods for TBOA.
3. Studying the effects of TBOA on various neuronal cell types and brain regions.
4. Investigating the potential toxicity of TBOA and developing strategies to mitigate its toxic effects.
5. Developing new and more potent inhibitors of glutamate transporters based on the structure of TBOA.
6. Studying the effects of TBOA on synaptic plasticity and learning and memory.
7. Investigating the potential applications of TBOA in the field of material science.
Conclusion:
In conclusion, [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been extensively studied for its potential applications in the treatment of various neurological disorders, and it has been shown to be a potent inhibitor of glutamate transporters. However, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in various fields.
合成方法
The synthesis of TBOA involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to form TBOA.
科学研究应用
TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
属性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-10(16)7-18-11(17)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXDBFGQHLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324252 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
CAS RN |
626219-84-9 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)
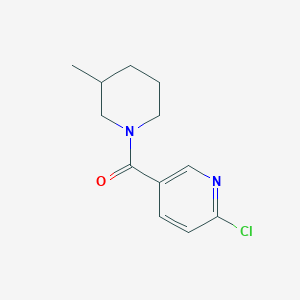
![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
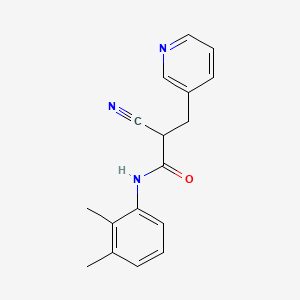
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
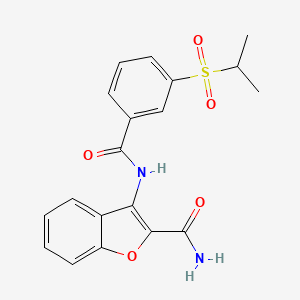
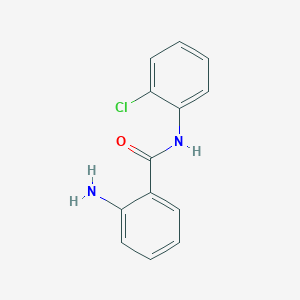
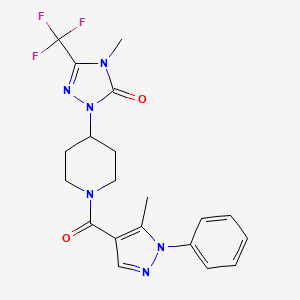
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

